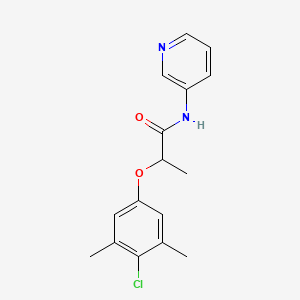![molecular formula C14H16Cl2N4O B4856094 N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(4-chlorophenyl)urea](/img/structure/B4856094.png)
N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(4-chlorophenyl)urea
Übersicht
Beschreibung
N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(4-chlorophenyl)urea, also known as pyrazosulfuron-ethyl, is a herbicide that is widely used in agriculture to control various weeds. This compound belongs to the sulfonylurea class of herbicides, which are known for their high efficacy and low toxicity towards non-target organisms. Pyrazosulfuron-ethyl has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
Pyrazosulfuron-ethyl acts by selectively inhibiting the activity of acetolactate synthase in plants, which is responsible for the biosynthesis of branched-chain amino acids. This leads to the accumulation of toxic intermediates and ultimately results in the death of the plant. Pyrazosulfuron-ethyl has a high degree of selectivity towards target plants, and does not affect non-target organisms such as mammals and birds.
Biochemical and Physiological Effects:
Pyrazosulfuron-ethyl has been shown to have a range of biochemical and physiological effects on plants, including inhibition of photosynthesis, disruption of cell membrane integrity, and alteration of ion transport processes. These effects ultimately lead to the death of the plant.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrazosulfuron-ethyl has several advantages for use in lab experiments, including its high efficacy, low toxicity towards non-target organisms, and ease of synthesis. However, it also has some limitations, such as its limited solubility in water and potential for environmental contamination if not handled properly.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(4-chlorophenyl)ureaon-ethyl, including:
1. Investigation of its effects on soil microbial communities and nutrient cycling.
2. Development of new formulations and delivery methods to improve its efficacy and reduce environmental contamination.
3. Study of its potential impact on non-target organisms such as insects and soil fauna.
4. Investigation of its potential use as a tool for studying plant physiology and metabolism.
5. Development of new herbicides based on the structure of N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(4-chlorophenyl)ureaon-ethyl with improved selectivity and efficacy.
Wissenschaftliche Forschungsanwendungen
Pyrazosulfuron-ethyl has been used in various scientific research studies to investigate its effects on plant physiology and metabolism. For example, it has been shown to inhibit the activity of acetolactate synthase, an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants. This leads to the accumulation of toxic intermediates and ultimately results in the death of the plant. Pyrazosulfuron-ethyl has also been used to study the effects of herbicides on soil microbial communities, as well as their potential impact on soil health and nutrient cycling.
Eigenschaften
IUPAC Name |
1-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-3-(4-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N4O/c1-9-13(16)10(2)20(19-9)8-7-17-14(21)18-12-5-3-11(15)4-6-12/h3-6H,7-8H2,1-2H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQOBYCZUPANBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)NC2=CC=C(C=C2)Cl)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(4-chlorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(6-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B4856021.png)
![{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-3-piperidinyl}(3-methoxyphenyl)methanone](/img/structure/B4856032.png)

![3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B4856045.png)
![2-[1-(difluoromethyl)-1H-pyrazol-3-yl]-7-(1,5-dimethyl-1H-pyrazol-4-yl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4856048.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4856049.png)
![3,4,7-trimethyl-5-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4856051.png)
![[1-[2-(2-furyl)benzyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4856057.png)

![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-{1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B4856079.png)
![5-(3,4-dimethoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4856083.png)

![2-cyano-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-N-(2-methoxyphenyl)acrylamide](/img/structure/B4856102.png)